molecular formula C9H13FNO3P B13688352 Diethyl (6-Fluoro-3-pyridyl)phosphonate

Diethyl (6-Fluoro-3-pyridyl)phosphonate

Cat. No.: B13688352
M. Wt: 233.18 g/mol
InChI Key: LZCQXIAYRJDYLV-UHFFFAOYSA-N
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Description

Diethyl (6-Fluoro-3-pyridyl)phosphonate is an organophosphorus compound featuring a pyridine ring substituted with a fluorine atom at the 6-position and a phosphonate ester group at the 3-position. The fluorine atom enhances electronegativity and influences electronic properties, while the phosphonate group confers reactivity in nucleophilic and cross-coupling reactions.

Properties

Molecular Formula

C9H13FNO3P

Molecular Weight

233.18 g/mol

IUPAC Name

5-diethoxyphosphoryl-2-fluoropyridine

InChI

InChI=1S/C9H13FNO3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3

InChI Key

LZCQXIAYRJDYLV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CN=C(C=C1)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (6-Fluoro-3-pyridyl)phosphonate typically involves the reaction of 6-fluoro-3-pyridyl bromide with diethyl phosphite. This reaction is often carried out under basic conditions, using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (6-Fluoro-3-pyridyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (6-Fluoro-3-pyridyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which Diethyl (6-Fluoro-3-pyridyl)phosphonate exerts its effects depends on its specific application. In biochemical contexts, it can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes involved in phosphorylation processes. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural Features

Key Comparisons :

  • Diethyl ((6-Bromopyridin-2-yl)fluoromethyl)phosphonate ():
    • Structural difference: Bromine at the 6-position and fluoromethyl group at the 2-position vs. fluorine at the 6-position and phosphonate at the 3-position in the target compound.
    • Bromine’s larger atomic size may increase steric hindrance and alter reactivity compared to fluorine.
  • Diethyl [2-bromo-3-oxo-3-(coumarin)prop-1-en-1-yl]phosphonate ():

    • Contains a conjugated α,β-unsaturated ketone linked to a coumarin ring. The phosphonate here participates in cyclocondensation reactions, unlike the pyridyl-bound phosphonate in the target compound.
  • Diethyl hydroxyphenyl α-aminophosphonates (): Hydroxyphenyl and α-aminophosphonate groups enhance antifungal activity. The target compound’s pyridyl group may offer distinct electronic interactions in biological systems.

Common Approaches :

  • Phosphorylation Reactions : Similar to and , the target compound may be synthesized via condensation of diethyl phosphonate with a fluoropyridyl aldehyde under reflux in toluene (110–115°C).
  • Catalytic Efficiency : highlights catalyst-dependent optimization, suggesting that the target compound’s synthesis might require tailored catalysts for high yields.

Physicochemical Properties

  • Lipophilicity :
    • Diethyl hexadecylphosphonate () has high lipophilicity due to its long alkyl chain, making it effective as a transdermal enhancer. In contrast, the aromatic pyridyl group in the target compound likely reduces lipophilicity, limiting penetration-enhancing capabilities.

Data Table: Comparative Analysis

Compound Name Structural Features Synthetic Method Key Properties Biological Activity Reference
Diethyl (6-Fluoro-3-pyridyl)phosphonate 6-Fluoro-pyridyl, phosphonate ester Likely condensation reaction High electronegativity, moderate lipophilicity Potential antifungal/antioxidant
Diethyl hexadecylphosphonate C16 alkyl chain Alkylation of diethyl phosphite High lipophilicity Transdermal penetration enhancer
Diethyl [coumarin-linked]phosphonate Coumarin ring, α,β-unsaturated ketone Cyclocondensation Conjugated system, UV activity Pharmacological applications
Diethyl hydroxyphenyl α-aminophosphonate Hydroxyphenyl, α-aminophosphonate Nucleophilic substitution Antioxidant, antifungal IC50 <0.02 mg/ml (fungi)

Key Research Findings and Gaps

  • Reactivity : The 6-fluoro group in the target compound may enhance electrophilic substitution reactions compared to bromine or methyl groups in analogs .
  • Biological Data: Direct biological studies on the target compound are absent in the evidence.
  • Synthetic Optimization : Catalyst selection (e.g., meglumine sulfate in ) could improve reaction efficiency and yield.

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